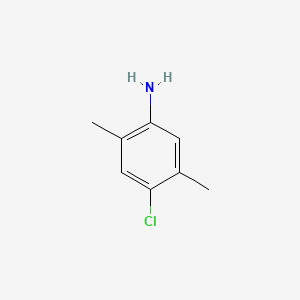

4-Chloro-2,5-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEANWWEPFQEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30491649 | |

| Record name | 4-Chloro-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20782-94-9 | |

| Record name | 4-Chloro-2,5-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20782-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,5-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,5-dimethylaniline: Structure, Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylaniline (CAS No. 20782-94-9), a substituted aniline with significant potential as a chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications.

Introduction: The Strategic Importance of Substituted Anilines

Anilines, as a class of compounds, are foundational building blocks in modern organic synthesis. Their utility spans the production of dyes, polymers, pharmaceuticals, and agrochemicals. The specific arrangement of substituents on the aniline ring dictates the molecule's reactivity and its suitability for various applications. This compound, also known as 4-Chloro-2,5-xylidine, presents a unique combination of electronic and steric features. The presence of a chlorine atom, an electron-withdrawing group, and two electron-donating methyl groups on the aromatic ring creates a nuanced electronic environment that can be strategically exploited in multi-step syntheses. This guide aims to elucidate the key characteristics of this compound, providing a solid foundation for its application in research and development.

Chemical Structure and Identification

The molecular structure of this compound is fundamental to understanding its chemical behavior. The molecule consists of a benzene ring substituted with an amino group (-NH₂), a chlorine atom at position 4, and two methyl groups at positions 2 and 5.

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value | Reference |

| CAS Number | 20782-94-9 | [1] |

| Molecular Formula | C₈H₁₀ClN | [2] |

| Molecular Weight | 155.62 g/mol | [2] |

| Synonyms | 4-Chloro-2,5-xylidine | [3] |

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, characterization, and use in synthetic protocols.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is a solid at room temperature and, like many anilines, its color can vary depending on purity and exposure to light and air.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to Orange to Green powder to crystal | [3] |

| Melting Point | 91.0 - 95.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

| Solubility | Insoluble or very poorly soluble in water. Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. | [4] |

Spectroscopic Characterization

3.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amine protons.

-

Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C6 (adjacent to the amino group) would likely appear more upfield than the proton at C3 (between the chlorine and a methyl group).

-

Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can vary depending on the solvent and concentration.

-

Methyl Protons (-CH₃): Two distinct singlets are expected for the two methyl groups, likely in the region of δ 2.0-2.5 ppm.

3.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 110-150 ppm). The carbons attached to the nitrogen and chlorine atoms will have characteristic chemical shifts.

-

Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region (typically δ 15-25 ppm).

3.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: Two medium to sharp bands are expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (Aromatic and Aliphatic): Bands above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

-

N-H Bending: A broad band around 1600 cm⁻¹.

-

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

-

C-Cl Stretching: A strong band in the 1000-1100 cm⁻¹ region.

3.2.4. Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion (M⁺): Peaks at m/z 155 and 157.

-

Major Fragments: Fragmentation may involve the loss of a chlorine radical, a methyl radical, or hydrogen cyanide from the aromatic ring.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the direct chlorination of 2,5-dimethylaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is unsubstituted in 2,5-dimethylaniline, it is the most likely site for chlorination.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Chlorination of 2,5-Dimethylaniline

This is a representative protocol based on established chemical principles and may require optimization.

Objective: To synthesize this compound via electrophilic chlorination of 2,5-dimethylaniline.

Materials:

-

2,5-Dimethylaniline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethylaniline (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of acetonitrile).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by the interplay of its functional groups.

Reactivity of the Amino Group

The primary amino group can undergo a variety of reactions, including:

-

Diazotization: Reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) will form a diazonium salt. This highly versatile intermediate can then be used in Sandmeyer reactions to introduce a wide range of substituents (e.g., -CN, -Br, -OH) or in azo coupling reactions.

-

Acylation: The amino group can be acylated to form amides. This is often used as a protecting group strategy to moderate the reactivity of the aniline ring during other transformations.

-

Alkylation: The nitrogen can be alkylated to form secondary or tertiary amines.

Reactivity of the Aromatic Ring

The aromatic ring is activated towards further electrophilic substitution by the amino and methyl groups, although this is somewhat attenuated by the deactivating effect of the chlorine atom. The positions ortho and para to the amino group are the most activated.

Potential Applications

Given its structure, this compound is a promising intermediate in several fields:

-

Azo Dye Synthesis: As a substituted aniline, it can serve as a diazo component in the synthesis of azo dyes.[5] The specific substituents will influence the color and properties of the resulting dye.

-

Pharmaceutical and Agrochemical Synthesis: Chloroanilines are common building blocks in the synthesis of biologically active molecules.[6] The unique substitution pattern of this compound could be leveraged to create novel scaffolds for drug discovery and the development of new pesticides.

-

Materials Science: Anilines are precursors to polyaniline, a conducting polymer. Substituted anilines can be used to tune the properties of such materials.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. The following information is derived from available safety data sheets.[1]

Table 3: Hazard Identification and Precautionary Measures

| Category | Information |

| GHS Pictograms | Warning |

| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |

| Precautionary Statements | Prevention: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a particulate respirator may be necessary.

Conclusion

This compound is a chemical intermediate with a rich potential for applications in various fields of chemical synthesis. Its unique substitution pattern offers a platform for the creation of a diverse range of downstream products. This guide has provided a comprehensive overview of its structure, properties, a plausible synthetic route, and safety considerations. It is hoped that this information will serve as a valuable resource for researchers and developers looking to incorporate this versatile building block into their synthetic strategies.

References

- 1. fishersci.com [fishersci.com]

- 2. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]

- 3. This compound | 20782-94-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Chloro-2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylaniline (also known as 4-chloro-2,5-xylidine), a key chemical intermediate. This document delves into the historical context of its discovery, detailed synthesis protocols with mechanistic insights, and thorough analytical characterization. Designed for chemical researchers and drug development professionals, this guide offers a blend of theoretical understanding and practical, field-tested methodologies, ensuring scientific integrity and reproducibility.

Introduction: Unveiling a Versatile Building Block

This compound, with the chemical formula C₈H₁₀ClN, is a substituted aniline that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique substitution pattern—a chlorine atom and two methyl groups on the aniline ring—imparts specific steric and electronic properties that make it a valuable precursor in the synthesis of a range of target molecules, including pharmaceuticals, agrochemicals, and dyes.

The strategic placement of the chloro and methyl groups influences the reactivity of the aromatic ring and the amino group, allowing for selective functionalization. This guide will explore the primary synthetic pathways to this compound, providing detailed experimental procedures and the rationale behind the chosen methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20782-94-9 | [2][3] |

| Molecular Formula | C₈H₁₀ClN | [2] |

| Molecular Weight | 155.62 g/mol | [2] |

| Appearance | White to orange to green powder/crystal | [3][4] |

| Melting Point | 91.0 to 95.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

Discovery and Historical Context

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis falls within the broader historical development of aniline chemistry. The late 19th and early 20th centuries saw extensive exploration of electrophilic aromatic substitution reactions on anilines and their derivatives, driven by the burgeoning dye industry. Early reports on the chlorination of xylidines can be found in foundational chemical journals like the Journal of the Chemical Society. These early investigations laid the groundwork for the more refined synthetic methods used today. The synthesis of related compounds, such as 4-chloro-2,6-dimethylaniline, is described in the chemical literature from the early 20th century, indicating that the synthesis of its isomers, including this compound, was likely achieved during this period of intense research into substituted anilines.

Synthetic Methodologies: A Tale of Two Pathways

The synthesis of this compound can be efficiently achieved through two primary and logically distinct strategies: the direct chlorination of a readily available aniline precursor or the reduction of a nitrated aromatic compound. The choice between these pathways often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Electrophilic Aromatic Substitution via Direct Chlorination of 2,5-Dimethylaniline

This method leverages the directing effects of the amino and methyl groups of the starting material, 2,5-dimethylaniline (2,5-xylidine), to achieve regioselective chlorination. The amino group is a strong activating group and an ortho-, para-director. The two methyl groups are also activating and ortho-, para-directing. In this case, the para-position to the amino group is the most sterically accessible and electronically favorable site for chlorination.

Reaction Scheme:

References

Spectroscopic Profile of 4-Chloro-2,5-dimethylaniline: A Technical Guide

Introduction

4-Chloro-2,5-dimethylaniline, a substituted aromatic amine, serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The precise structural elucidation and purity assessment of this compound are paramount for its application in complex synthetic pathways. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the comprehensive characterization of its molecular architecture. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into the interpretation of its spectra and outlining the standard methodologies for data acquisition.

Disclaimer: The spectroscopic data presented in this guide are predicted based on the known chemical structure of this compound and established principles of spectroscopy. Experimental data was not available in publicly accessible databases at the time of writing.

Molecular Structure and Isomerism

This compound (CAS No: 20782-94-9) possesses a benzene ring substituted with a chlorine atom, an amino group, and two methyl groups at positions 4, 1, 2, and 5, respectively.[1] The relative positions of these substituents give rise to a unique spectroscopic fingerprint, which is crucial for distinguishing it from its isomers.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic interactions with neighboring protons (spin-spin coupling).

Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | Singlet | 1H | Aromatic H (at C6) |

| ~6.6 - 6.8 | Singlet | 1H | Aromatic H (at C3) |

| ~3.6 - 4.0 | Broad Singlet | 2H | -NH₂ |

| ~2.2 - 2.4 | Singlet | 3H | -CH₃ (at C2) |

| ~2.1 - 2.3 | Singlet | 3H | -CH₃ (at C5) |

Interpretation:

-

Aromatic Protons: The two aromatic protons are in different chemical environments and are predicted to appear as singlets due to the absence of adjacent protons for coupling. The proton at C6 is deshielded by the adjacent amino group and shielded by the methyl group, while the proton at C3 is influenced by the adjacent chlorine and amino groups.

-

Amino Protons: The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

-

Methyl Protons: The two methyl groups are in distinct environments and are expected to appear as sharp singlets, each integrating to three protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift is indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.) and its electronic environment.

Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 148 | C-NH₂ (C1) |

| ~130 - 133 | C-Cl (C4) |

| ~128 - 131 | C-H (C6) |

| ~125 - 128 | C-CH₃ (C2) |

| ~122 - 125 | C-CH₃ (C5) |

| ~115 - 118 | C-H (C3) |

| ~18 - 22 | -CH₃ (at C2) |

| ~15 - 19 | -CH₃ (at C5) |

Interpretation:

-

Aromatic Carbons: The six aromatic carbons are all in different electronic environments and are expected to have distinct chemical shifts. The carbon attached to the amino group (C1) will be the most deshielded, while the carbon attached to the chlorine atom (C4) will also be significantly deshielded. The carbons bearing the methyl groups (C2 and C5) and the protons (C3 and C6) will have intermediate chemical shifts.

-

Aliphatic Carbons: The two methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The setup is similar to ¹H NMR.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the data is processed to obtain the final spectrum.

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Predicted IR Spectrum:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic ring and methyl groups, C=C bonds of the aromatic ring, and the C-N and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3500 | N-H symmetric and asymmetric stretching | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretching | Aromatic |

| 2850 - 3000 | C-H stretching | Methyl (-CH₃) |

| 1600 - 1650 | N-H bending (scissoring) | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C stretching | Aromatic Ring |

| 1250 - 1350 | C-N stretching | Aromatic Amine |

| 1000 - 1100 | C-Cl stretching | Aryl Halide |

| 800 - 900 | C-H out-of-plane bending | Substituted Aromatic |

Interpretation:

The presence of two distinct peaks in the 3400-3500 cm⁻¹ region is a clear indication of a primary amine. The aromatic C=C stretching bands and the C-H out-of-plane bending bands can provide information about the substitution pattern of the benzene ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull or a thin film from a solution can be used.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded. A background spectrum is typically run first and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is an analytical technique that ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum:

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) and an isotopic peak (M+2) characteristic of the presence of a chlorine atom.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion | Description |

| 155/157 | [C₈H₁₀ClN]⁺ | Molecular ion (M⁺) and its isotope peak (M+2) in a ~3:1 ratio |

| 140/142 | [C₇H₇ClN]⁺ | Loss of a methyl radical (-CH₃) |

| 120 | [C₇H₇Cl]⁺ | Loss of an amino radical (-NH₂) |

| 105 | [C₇H₆N]⁺ | Loss of HCl |

Interpretation:

The molecular ion peak at m/z 155 will confirm the molecular weight of the compound. The presence of a significant peak at m/z 157 with approximately one-third the intensity of the M⁺ peak is a definitive indicator of a single chlorine atom in the molecule due to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern, such as the loss of a methyl group, can further support the proposed structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, commonly using electron ionization (EI).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using a combination of spectroscopic techniques.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-2,5-dimethylaniline

Foreword: Understanding the Physicochemical Landscape of a Key Chemical Intermediate

For researchers, scientists, and professionals in drug development and chemical synthesis, a thorough understanding of the physicochemical properties of key intermediates is paramount. 4-Chloro-2,5-dimethylaniline, a substituted aromatic amine, serves as a crucial building block in the synthesis of a range of more complex molecules. Its utility, however, is intrinsically linked to its behavior in various chemical environments. This technical guide provides an in-depth exploration of two critical parameters: solubility and stability.

This document moves beyond a simple recitation of data. As a Senior Application Scientist, the aim is to provide a holistic understanding of why this compound exhibits certain solubility and stability characteristics and, crucially, how to empirically determine these properties. The protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reliable data. By grounding our discussion in established chemical principles and citing authoritative guidelines, this guide is intended to be a trusted resource for your research and development endeavors.

Physicochemical Properties of this compound: A Snapshot

Before delving into solubility and stability, it is essential to have a foundational understanding of the intrinsic properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | TCI |

| Synonyms | 4-Chloro-2,5-xylidine | TCI[1] |

| CAS Number | 20782-94-9 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₁₀ClN | Santa Cruz Biotechnology[2] |

| Molecular Weight | 155.62 g/mol | Santa Cruz Biotechnology[2] |

| Appearance | White to Orange to Green powder to crystal | TCI[1] |

| Melting Point | 91.0 to 95.0 °C | TCI[1] |

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key starting material is a critical determinant of its behavior in various stages of development, from reaction kinetics to formulation.

Theoretical Principles of Solubility for Aromatic Amines

The solubility of this compound is governed by the interplay of its structural features: the aromatic ring, the amino group, the chlorine atom, and the two methyl groups.

-

"Like Dissolves Like" : The aromatic ring and methyl groups are nonpolar, favoring solubility in organic solvents with low polarity.

-

Hydrogen Bonding : The primary amine group (-NH₂) can act as both a hydrogen bond donor and acceptor, which can enhance solubility in polar protic solvents. However, the bulky methyl groups ortho and meta to the amine may cause some steric hindrance, slightly impeding this interaction compared to less substituted anilines.

-

Effect of pH : As a weak base, the amino group can be protonated in acidic conditions to form an ammonium salt (R-NH₃⁺). This salt is ionic and, therefore, significantly more soluble in aqueous solutions than the neutral molecule.[3]

Predicted and Qualitative Solubility

Based on the principles above and data from structurally similar compounds, a qualitative solubility profile can be predicted:

-

High Solubility : Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in chlorinated solvents like dichloromethane. Good solubility is also anticipated in lower alcohols such as methanol and ethanol, and in aromatic hydrocarbons like toluene. A study on the closely related 4-chloro-2,5-dimethoxyaniline showed it to be soluble in methanol, ethanol, xylene, and toluene, with solubility increasing with temperature.

-

Moderate Solubility : Expected in less polar ethers and esters like diethyl ether and ethyl acetate.

-

Low to Insoluble : Predicted to have very low solubility in water due to the hydrophobic nature of the substituted benzene ring. The related compound, 2,5-dimethylaniline, is described as practically insoluble in water.[4] Its solubility in nonpolar aliphatic hydrocarbons like hexane is also expected to be limited.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility and can be adapted for organic solvents.[5][6]

Caption: Workflow for determining the equilibrium solubility of this compound.

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, DMSO) in a sealed, inert container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can determine the time to equilibrium.[5]

-

-

Phase Separation :

-

Allow the suspension to settle.

-

Centrifuge the sample to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent to remove any remaining solid particles.

-

-

Quantification :

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Analyze the diluted sample using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Quantify the concentration of this compound by comparing the peak area to a standard calibration curve.

-

Calculate the solubility in units such as mg/mL or g/L.

-

Stability Profile of this compound

Understanding the stability of a compound under various environmental conditions is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.

Theoretical Principles of Stability for Halogenated Anilines

Several factors can influence the stability of this compound:

-

Oxidation : The amine group is susceptible to oxidation, which can be accelerated by air, light, and the presence of metal ions. This can lead to the formation of colored impurities.

-

Photodegradation : Aromatic amines and halogenated aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. For chloroanilines, this can involve photoinduced heterolytic dehalogenation.[7]

-

Hydrolysis : While generally stable to hydrolysis, under extreme pH and temperature conditions, degradation could occur.

-

Thermal Degradation : At elevated temperatures, the compound may decompose.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use.

Caption: Workflow for conducting forced degradation studies on this compound.

-

Sample Preparation : Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the pure compound.

-

Stress Conditions :

-

Acidic Hydrolysis : Mix the sample solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a set time.

-

Basic Hydrolysis : Mix the sample solution with an equal volume of 0.1 M NaOH. Heat at a specified temperature (e.g., 60°C) for a set time.

-

Oxidative Degradation : Treat the sample solution with a small volume of 3% hydrogen peroxide at room temperature.

-

Thermal Degradation : Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photostability : Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A control sample should be protected from light.[11]

-

-

Analysis :

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples and an unstressed control sample by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

-

Assess the percentage of degradation and the formation of any new peaks.

-

Potential Degradation Pathways

Based on the chemistry of chloroanilines, the following degradation pathways can be anticipated:

-

Photodegradation : Upon exposure to UV light, homolytic cleavage of the C-Cl bond can occur, leading to the formation of radical species. These can then react further, potentially leading to dimerization or reaction with solvent molecules. Studies on 4-chloroaniline have shown the formation of intermediates such as 4-chlorophenol, 4-aminophenol, and 4,4'-dichloroazobenzene.[12]

-

Oxidative Degradation : The primary amine can be oxidized to form nitroso, nitro, and polymeric species, which are often colored.

-

Anaerobic Degradation : Under certain microbial conditions, reductive deamination to form the corresponding dichlorobenzene intermediate has been observed for halogenated anilines.[13][14]

Summary and Recommendations

This guide has outlined the key theoretical and practical considerations for determining the solubility and stability of this compound.

Key Takeaways:

-

Solubility : this compound is predicted to be readily soluble in a range of common organic solvents but poorly soluble in water. Its aqueous solubility is expected to increase significantly in acidic conditions. Quantitative determination requires a robust experimental protocol involving equilibrium saturation and analysis by a validated chromatographic method.

-

Stability : The compound is susceptible to degradation via oxidation and photolysis. Forced degradation studies are crucial for identifying potential degradants and establishing a stability-indicating analytical method. Adherence to ICH guidelines for stability and photostability testing is the industry standard.[15][16][17]

For any research or development project involving this compound, it is strongly recommended that dedicated solubility and stability studies are conducted using the principles and protocols outlined in this guide. This will ensure a comprehensive understanding of the compound's behavior, leading to more robust and reliable outcomes in its application.

References

- 1. m.youtube.com [m.youtube.com]

- 2. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 3. oecd.org [oecd.org]

- 4. youtube.com [youtube.com]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 6. filab.fr [filab.fr]

- 7. mdpi.com [mdpi.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ema.europa.eu [ema.europa.eu]

- 11. q1scientific.com [q1scientific.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. ICH Official web site : ICH [ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

A Technical Guide to the Reaction Mechanisms of 4-Chloro-2,5-dimethylaniline for Synthetic Chemistry

Introduction: Strategic Value of 4-Chloro-2,5-dimethylaniline

This compound, also known as 4-chloro-2,5-xylidine (CAS No: 20782-94-9), is a versatile substituted aromatic amine that serves as a valuable building block in the synthesis of a diverse range of chemical entities, including dyes, pigments, and complex pharmaceutical intermediates.[1][2] Its reactivity is governed by the interplay of its three key structural features: the nucleophilic amino group, the electron-rich aromatic ring, and the carbon-chlorine bond, which provides a handle for modern cross-coupling methodologies.

This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound, offering both mechanistic insights and practical, field-proven experimental protocols. The content is structured to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this important intermediate.

I. Reactions at the Aromatic Core: Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is highly activated towards electrophilic attack due to the powerful electron-donating effects of the amino group and, to a lesser extent, the two methyl groups. These groups collectively direct incoming electrophiles primarily to the ortho and para positions relative to the amino group.

Regioselectivity Analysis

The directing effects of the substituents on the aromatic ring are paramount in predicting the outcome of electrophilic aromatic substitution reactions.

-

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group.

-

Methyl Groups (-CH₃): Weakly activating, ortho-, para-directing groups.

-

Chloro Group (-Cl): A deactivating, yet ortho-, para-directing group.

Considering the positions of the existing substituents on this compound, the potential sites for electrophilic attack are C3 and C6. The C6 position is para to the C2-methyl group and ortho to the amino group. The C3 position is ortho to both the C2-methyl and the chloro group. Steric hindrance from the adjacent methyl and chloro groups at the C3 position may favor substitution at the C6 position.

A. Halogenation: Introduction of Additional Halogen Atoms

Further halogenation of this compound can be achieved using standard halogenating agents. The reaction proceeds via the typical mechanism of electrophilic aromatic substitution.

Experimental Protocol: Chlorination of a Substituted Aniline

This protocol is adapted from the chlorination of 2,6-dimethylaniline and is illustrative for the chlorination of this compound.[3]

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, gas inlet tube, and a cooling bath, dissolve this compound (1.0 eq.) in an inert solvent such as carbon tetrachloride or glacial acetic acid.

-

Formation of the Anilinium Salt: Cool the solution and introduce hydrogen chloride gas until the solution is saturated, leading to the precipitation of the anilinium hydrochloride salt. This step is crucial as it deactivates the ring and prevents over-halogenation.

-

Chlorination: While maintaining a low temperature (e.g., 10-15 °C), bubble chlorine gas (1.0-1.2 eq.) through the stirred suspension over several hours.

-

Work-up: Upon completion of the reaction (monitored by TLC or GC), add dilute hydrochloric acid to the reaction mixture. The product, as the hydrochloride salt, can be isolated by filtration.

-

Isolation of the Free Base: The isolated hydrochloride salt is then dissolved in water and neutralized with a base, such as sodium hydroxide solution, to liberate the free chlorinated aniline product.

-

Purification: The crude product can be purified by distillation or recrystallization.

B. Nitration: Introduction of a Nitro Group

The introduction of a nitro group onto the aromatic ring is a fundamental transformation, often serving as a precursor to further functionalization. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Experimental Protocol: Nitration of a Substituted Aniline

This protocol is based on the nitration of dimethylaniline and is a representative procedure for the nitration of this compound.[4]

-

Preparation of the Anilinium Sulfate: In a flask equipped with a stirrer and a cooling bath, slowly add this compound (1.0 eq.) to concentrated sulfuric acid, maintaining the temperature below 25 °C. Cool the resulting solution to 5-10 °C.

-

Preparation of the Nitrating Mixture: In a separate vessel, carefully add concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid with cooling.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the anilinium sulfate, keeping the temperature between 5 °C and 10 °C. After the addition is complete, continue stirring at this temperature for an additional hour.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization and Isolation: Slowly add a base, such as concentrated ammonium hydroxide, to the aqueous mixture while keeping the temperature below 25 °C until the product precipitates. The crude nitro-aniline can be collected by filtration and washed with water.

-

Purification: The product can be purified by recrystallization from a suitable solvent like ethanol.

II. Reactions Involving the Amino Group

The primary amino group of this compound is a key site of reactivity, enabling N-acylation and diazotization reactions.

A. N-Acylation: Formation of Amides

N-acylation is a common and straightforward reaction for anilines, often employed to protect the amino group or to synthesize biologically active amides. The reaction involves the nucleophilic attack of the amino group on an acylating agent, such as an acid chloride or anhydride.

Experimental Protocol: N-Acetylation of a Halogenated Aniline

This protocol is a general and reliable method for the N-acetylation of anilines.[5][6]

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.

-

Addition of Acylating Agent: Add acetic anhydride (1.1 eq.) to the solution. If an acid is generated (e.g., from an acyl chloride), a base like pyridine or triethylamine should be included to neutralize it.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into cold water to precipitate the N-acetylated product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from ethanol or another suitable solvent.

B. Diazotization and Azo Coupling: Synthesis of Azo Dyes

Aromatic primary amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). These diazonium salts are versatile intermediates that can undergo a variety of transformations, most notably coupling with electron-rich aromatic compounds to form brightly colored azo dyes.

Experimental Protocol: Diazotization and Azo Coupling

This protocol is a standard procedure for the synthesis of azo dyes from an aromatic amine.[7]

Part 1: Diazotization

-

Preparation of Amine Solution: Suspend this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-water bath with stirring.

-

Formation of Diazonium Salt: Prepare a solution of sodium nitrite (1.0 eq.) in cold water. Add this solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. Continue stirring for 15-30 minutes after the addition is complete. The resulting solution contains the 4-chloro-2,5-dimethylbenzenediazonium salt.

Part 2: Azo Coupling

-

Preparation of Coupling Partner Solution: Dissolve an electron-rich coupling partner (e.g., 2-naphthol, N,N-dimethylaniline) (1.0 eq.) in an appropriate solvent (e.g., a basic aqueous solution for phenols, an acidic solution for anilines). Cool this solution in an ice-water bath.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

Isolation: Continue stirring in the ice bath for 30 minutes. Collect the azo dye by vacuum filtration, wash with cold water, and allow it to dry.

III. Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring of this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized ligands have made these transformations highly efficient.[8]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, such as a boronic acid or a boronate ester.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This is a representative protocol for the Suzuki-Miyaura coupling of an aryl chloride.[10]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex anilines.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a general procedure for the Buchwald-Hartwig amination of an aryl chloride.[11]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky electron-rich phosphine ligand (e.g., RuPhos, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq.).

-

Addition of Reactants and Solvent: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.2 eq.). Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture with stirring, typically to 80-120 °C. Monitor the reaction's progress.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Purification: The filtrate can be washed with water and brine, dried, and concentrated. The final product is typically purified by column chromatography.

Data Summary Tables

Table 1: Key Reactions of this compound

| Reaction Type | Reagents | Product Type | Key Considerations |

| Halogenation | Cl₂, Br₂, I₂ | Halogenated Aniline | Regioselectivity is influenced by all substituents. |

| Nitration | HNO₃, H₂SO₄ | Nitroaniline | Strong acidic conditions are required. |

| N-Acylation | Acyl Chloride, Anhydride | N-Acyl Aniline | A straightforward and high-yielding reaction. |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | The intermediate is unstable and used in situ. |

| Azo Coupling | Diazonium Salt, Ar-OH/Ar-NR₂ | Azo Dye | The coupling partner must be electron-rich. |

| Suzuki Coupling | Ar-B(OH)₂, Pd Catalyst, Base | Arylated Aniline | Requires specialized ligands for aryl chlorides. |

| Buchwald-Hartwig | R₂NH, Pd Catalyst, Strong Base | Di- or Tri-substituted Amine | Anhydrous and inert conditions are crucial. |

Visualizing Reaction Mechanisms and Workflows

Diagram 1: Electrophilic Aromatic Substitution (Nitration)

Caption: Mechanism of Electrophilic Nitration of an Aniline.

Diagram 2: General Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a multifaceted building block whose reactivity can be precisely controlled to achieve a wide range of synthetic transformations. A thorough understanding of the interplay between the activating and directing effects of its substituents is essential for predicting the outcomes of electrophilic aromatic substitution reactions. Furthermore, the amino and chloro groups provide orthogonal reactive sites for N-functionalization and palladium-catalyzed cross-coupling, respectively. The protocols and mechanistic discussions provided in this guide serve as a robust foundation for researchers to design and execute novel synthetic routes, ultimately accelerating the discovery and development of new chemical entities.

References

- 1. CAS 20782-94-9: 4-Chloro-2,5-dimethylbenzenamine [cymitquimica.com]

- 2. 20782-94-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. lookchem.com [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF | Semantic Scholar [semanticscholar.org]

- 11. N,N-Dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermochemical Properties of 4-Chloro-2,5-dimethylaniline

This guide provides a comprehensive technical overview of the methodologies for determining the thermochemical properties of 4-Chloro-2,5-dimethylaniline. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points to offer a foundational understanding of the experimental and computational workflows required to characterize this compound. Given the current scarcity of published thermochemical data for this compound, this guide serves as a detailed roadmap for its empirical determination and theoretical prediction.

Introduction: The Significance of Thermochemical Data

This compound, a substituted aniline, represents a class of compounds with significant potential in pharmaceutical and materials science. Understanding its thermochemical properties—such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation—is paramount for several reasons:

-

Reaction Engineering and Safety: Knowledge of reaction enthalpies is critical for designing safe and efficient synthetic processes, enabling effective thermal management and preventing runaway reactions.

-

Polymorph and Stability Screening: Differences in the thermochemical properties of various solid-state forms (polymorphs) govern their relative stabilities and interconversion pathways, a crucial aspect of drug development.

-

Computational Modeling: Accurate experimental data is essential for validating and parameterizing computational models, which can then be used to predict the properties of related compounds, saving significant time and resources.

-

Regulatory Compliance: Comprehensive physicochemical characterization is often a regulatory requirement for new chemical entities.

This guide will detail the established experimental and computational methodologies for robustly determining these vital parameters for this compound.

Foundational Physicochemical Properties

Before delving into complex thermochemical measurements, it is essential to establish the basic physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Appearance | White to Orange to Green powder to crystal | [3] |

| Melting Point | 91.0 to 95.0 °C | [3] |

| Purity | >98.0% (GC) | [3] |

These properties are fundamental for sample preparation, analytical method development, and interpretation of more advanced thermochemical data.

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical properties requires meticulous technique and specialized instrumentation. The following sections outline the gold-standard methodologies applicable to this compound.

Enthalpy of Combustion and Formation: Rotating-Bomb Calorimetry

The standard molar enthalpy of formation (ΔfH°m) in the condensed phase is a cornerstone thermochemical parameter. For an organic compound containing chlorine and nitrogen like this compound, rotating-bomb combustion calorimetry is the preferred method.[4]

Causality Behind Experimental Choices:

-

Rotating Bomb: The combustion of chlorinated compounds produces corrosive hydrochloric acid. A rotating bomb ensures that the interior surfaces are evenly washed with a capture solution (e.g., hydrazine dihydrochloride or arsenious oxide solution) to facilitate the complete reduction of free chlorine and ensure the formation of a uniform solution of HCl, which is critical for accurate energy correction.

-

Oxygen Atmosphere: Combustion in a high-pressure oxygen atmosphere ensures complete and rapid oxidation of the sample to well-defined products: CO₂(g), N₂(g), and an aqueous solution of HCl.

-

Calvet Microcalorimetry: This technique is highly sensitive and ideal for measuring the enthalpies of sublimation or vaporization of small amounts of material, which is often the case with novel research compounds.[4]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

-

Sample Preparation: A pellet of high-purity (>98%) this compound is accurately weighed.

-

Bomb Loading: The pellet is placed in a silica crucible within the calorimetric bomb. A known mass of a suitable auxiliary substance (e.g., benzoic acid) may be used to promote complete combustion. A cotton fuse is attached to the sample and connected to the ignition wires. A precise volume of the capture solution is added to the bomb.

-

Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen.

-

Calorimetric Measurement: The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is monitored with high precision.

-

Post-Combustion Analysis: The bomb is depressurized, and the liquid and gaseous contents are analyzed to quantify the amounts of nitric acid and unreacted carbon, and to confirm the complete conversion of chlorine to chloride ions.

-

Data Analysis: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of combustion of the fuse and auxiliary substance, and for the formation of nitric acid. The standard specific energy of combustion is then determined.

The standard molar enthalpy of formation in the condensed phase is then derived using Hess's Law.

Enthalpy of Phase Transitions: Differential Scanning Calorimetry (DSC) and Calvet Microcalorimetry

The enthalpies of fusion (ΔfusH°m) and sublimation (ΔsubH°m) are crucial for understanding the phase behavior of this compound.

-

Differential Scanning Calorimetry (DSC): This technique is used to determine the enthalpy of fusion by measuring the heat flow into the sample as it is heated through its melting point.

-

Calvet Microcalorimetry: This high-sensitivity calorimeter can be used to measure the enthalpy of sublimation by quantifying the heat absorbed as the sample transitions directly from a solid to a gas under vacuum.[4]

Experimental Protocol: Differential Scanning Calorimetry

-

Sample Encapsulation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

Thermal Program: The sample and an empty reference pan are placed in the DSC cell. They are then heated at a constant rate through the melting transition.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Analysis: The enthalpy of fusion is determined by integrating the area under the melting peak.

The combination of the enthalpy of formation in the condensed state and the enthalpy of sublimation allows for the calculation of the gas-phase enthalpy of formation, a critical parameter for computational modeling.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides a powerful toolkit for predicting thermochemical properties. High-accuracy composite methods are particularly well-suited for this purpose.

Causality Behind Method Selection:

-

G3MP2B3 Composite Method: This method has been shown to provide reliable thermochemical data for a range of organic molecules, including chlorinated anilines.[5] It represents a good balance between computational cost and accuracy.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are often used for geometry optimization and frequency calculations, which are essential inputs for the higher-level energy calculations in composite methods.[4]

Computational Workflow: G3MP2B3 Calculation

The following diagram illustrates the typical workflow for calculating the thermochemical properties of this compound using the G3MP2B3 method.

Caption: Computational workflow for determining thermochemical properties using the G3MP2B3 method.

This computational approach allows for the determination of the standard enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation in the gaseous state.

Data Synthesis and Interpretation

The experimentally determined and computationally predicted thermochemical data for this compound should be compiled and compared to ensure consistency.

| Thermochemical Property | Experimental Method | Computational Method |

| Standard Molar Enthalpy of Formation (condensed) | Rotating-Bomb Calorimetry | - |

| Standard Molar Enthalpy of Fusion | Differential Scanning Calorimetry | - |

| Standard Molar Enthalpy of Sublimation/Vaporization | Calvet Microcalorimetry | - |

| Standard Molar Enthalpy of Formation (gas) | Derived from experimental data | G3MP2B3 |

| Standard Molar Heat Capacity (gas) | - | G3MP2B3 (from frequency calculation) |

| Standard Molar Entropy (gas) | - | G3MP2B3 (from frequency calculation) |

| Standard Molar Gibbs Free Energy of Formation (gas) | - | G3MP2B3 |

Discrepancies between experimental and computational results can provide valuable insights into the limitations of the computational model or potential complexities in the experimental measurements.

Conclusion

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 4-Chloro-2,6-dimethylaniline | C8H10ClN | CID 5073362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20782-94-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Safety and handling precautions for 4-Chloro-2,5-dimethylaniline

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2,5-dimethylaniline

Introduction: this compound (CAS RN: 20782-94-9) is a substituted aniline derivative utilized in specialized chemical synthesis.[1] Like many halogenated and alkylated anilines, its reactivity makes it a valuable intermediate for researchers and drug development professionals. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required to work safely with this compound in a research and development setting. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety measure to foster a proactive safety culture.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is understanding the compound's basic physical and chemical properties. These characteristics influence its behavior under laboratory conditions and inform appropriate storage and handling choices. For instance, its solid state at room temperature requires procedures that minimize dust generation.

| Property | Value | Source |

| CAS Number | 20782-94-9 | [2][3] |

| Molecular Formula | C8H10ClN | [2][3] |

| Molecular Weight | 155.63 g/mol | |

| Appearance | White to Orange to Green powder to crystal | |

| Melting Point | 91.0 to 95.0 °C | |

| Key Sensitivities | Air Sensitive |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. Understanding the nature and routes of this hazard is critical for preventing exposure. The primary hazards are associated with skin and eye contact. While specific toxicity data for this exact isomer is limited, the toxicological profile of related chloro-anilines suggests potential for harm if swallowed, inhaled, or absorbed through the skin.[4][5][6]

-

GHS Hazard Statements:

-

H315: Causes skin irritation. Direct contact can lead to localized redness, inflammation, and discomfort. Prolonged contact may cause more severe dermal reactions.

-

H319: Causes serious eye irritation. The crystalline or powdered form can cause significant mechanical and chemical irritation upon contact with eye tissue, potentially leading to serious damage if not promptly and thoroughly flushed.[7][8]

-

-

Primary Routes of Exposure:

-

Causality of Toxicity: Aniline and its derivatives are known to interfere with the oxygen-carrying capacity of blood by inducing the formation of methemoglobin, which can lead to cyanosis (a bluish discoloration of the skin).[10][11] While this specific effect is not explicitly listed in the GHS classification for this compound, it is a well-documented hazard for this class of compounds and should be considered a potential risk, especially in cases of significant exposure.[10][11]

Exposure Controls and Personal Protection

A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential to minimize the risk of exposure. The selection of these controls is directly dictated by the hazards identified above.

-

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of airborne dust and contain any potential spills.[12]

-

Ventilation: Ensure good general ventilation in the laboratory to supplement the local exhaust of the fume hood.[7][9]

-

Safety Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[9][10]

-

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory.[10][11] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[10]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[10][13] It is crucial to check the gloves for integrity before each use and to wash hands thoroughly after removing them.[7][10]

-

Skin and Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or tasks with a higher risk of contamination, additional protective clothing may be necessary.[7][11]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with particulate filters should be used.[11][12]

-

Standard Operating Protocol for Safe Handling

This protocol provides a step-by-step methodology for handling this compound. Following this sequence ensures that safety checks are integrated into the workflow.

-

Pre-Handling Preparation: a. Verify that the chemical fume hood is operational and the sash is at the appropriate working height. b. Confirm the location of the nearest spill kit, eyewash station, and safety shower. c. Don all required PPE (lab coat, safety goggles, nitrile gloves). d. Prepare the work surface within the fume hood by covering it with absorbent, disposable bench paper.

-

Weighing and Transfer: a. Retrieve the container from its designated storage location, noting its air-sensitive nature. b. Perform all weighing and transfers inside the fume hood to contain dust. c. Use a spatula for transfers. Avoid scooping actions that could generate airborne dust. d. If possible, weigh the material directly into the reaction vessel. If a weigh boat is used, ensure it is tapped gently to transfer all material, and decontaminate or dispose of it as hazardous waste. e. Close the primary container tightly immediately after dispensing the required amount. Purging with an inert gas like argon or nitrogen before sealing is recommended due to its air sensitivity.

-

Post-Handling Cleanup: a. Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel, taking care not to create dust. Dispose of the cleaning materials as hazardous waste. b. Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. c. Wash hands thoroughly with soap and water.[7][10]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions:

-

Incompatible Materials:

Emergency Procedures

Preparedness is key to mitigating the consequences of an incident. All personnel must be familiar with these procedures.

First Aid Measures

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[7]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[8][10] Remove all contaminated clothing and wash it before reuse.[7][8] If irritation occurs or persists, get medical advice.[8]

-

In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8][10] If the person is not breathing, provide artificial respiration.[8][10] Seek immediate medical attention.

-

In Case of Ingestion: Rinse the mouth with water.[8][10] Do NOT induce vomiting.[10] Call a poison control center or doctor immediately for treatment advice.[8][10]

Spill Response

The response to a spill depends on its scale. The following workflow outlines the decision-making process.

Caption: Chemical Spill Response Workflow for this compound.

Detailed Spill Cleanup Protocol (Minor Spills):

-

Control and Contain: Ensure the area is well-ventilated, preferably within a fume hood.[16] Prevent the spill from spreading by creating a barrier with absorbent pads or a non-combustible absorbent material like sand or vermiculite.[16][17][18]

-

Cleanup: Do NOT use water to clean up the initial spill as this could spread contamination. Use dry cleanup procedures.[7] Carefully sweep or shovel the solid material into a designated, labeled container for hazardous waste.[7][9] Avoid actions that create dust.[7]

-

Decontaminate: Once the bulk material is removed, decontaminate the area by washing it with soap and water.[7][19]

-

Dispose: All cleanup materials (absorbents, contaminated PPE, etc.) must be placed in a sealed, properly labeled hazardous waste container for disposal.[17][18]

Waste Disposal

All waste containing this compound, whether it is excess reagent, contaminated materials, or spill cleanup debris, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Do not mix with incompatible waste streams.

-

Dispose of the waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[8][9][10]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. 4-Chloro-3,5-dimethylaniline | C8H10ClN | CID 12383114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 5-Chloro-2,4-dimethoxyaniline(97-50-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. fishersci.com [fishersci.com]

- 16. jk-sci.com [jk-sci.com]

- 17. chemkleancorp.com [chemkleancorp.com]

- 18. youtube.com [youtube.com]

- 19. ccny.cuny.edu [ccny.cuny.edu]

Methodological & Application